molecular formula C20H14N2O2 B11653566 N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B11653566
M. Wt: 314.3 g/mol
InChI Key: FDVPIOYDRRNLPY-UHFFFAOYSA-N
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Description

N-(2-Phenyl-1,3-benzoxazol-5-yl)benzamide is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring and substituted at position 5 with a benzamide group. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their rigidity, stability, and tunable electronic properties.

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C20H14N2O2/c23-19(14-7-3-1-4-8-14)21-16-11-12-18-17(13-16)22-20(24-18)15-9-5-2-6-10-15/h1-13H,(H,21,23)

InChI Key

FDVPIOYDRRNLPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:

  • Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with benzaldehyde under acidic conditions. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

  • Introduction of Phenyl Group: : The phenyl group can be introduced at the 2-position of the benzoxazole ring through a Friedel-Crafts acylation reaction. This involves the reaction of the benzoxazole with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formation of Benzamide Group: : The benzamide group can be introduced at the 5-position of the benzoxazole ring through an amidation reaction. This involves the reaction of the benzoxazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the benzamide group to an amine group.

  • Substitution: : The compound can undergo substitution reactions, particularly at the benzamide group. Common reagents for these reactions include halogenating agents such as thionyl chloride or phosphorus pentachloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus pentachloride in chloroform.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives such as halogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide derivatives have been investigated for their anticancer potential. Studies indicate that compounds with benzoxazole moieties can exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers. For instance, a study demonstrated that benzoxazole derivatives showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar benzoxazole derivatives possess the ability to inhibit bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .

Materials Science

Organic Semiconductors
this compound is being explored in the development of organic semiconductors. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of benzoxazole units enhances charge transport properties, which is crucial for device efficiency .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as nucleophilic substitutions and cyclizations. This versatility allows chemists to modify the compound to enhance its biological activity or tailor it for specific applications.

Case Studies

StudyFocusFindings
Kakkar et al. (2019)Anticancer ActivityDemonstrated significant cytotoxicity against lung cancer cells (A549) with IC50 values indicating potent activity .
Ertan-Bolelli et al. (2016)Antimicrobial PropertiesShowed efficacy against Mycobacterium tuberculosis, suggesting potential for treating resistant infections .
MDPI Study (2023)Organic ElectronicsHighlighted the use of benzoxazole derivatives in enhancing the performance of OLEDs due to improved charge mobility .

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.

  • Receptor Binding: : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

  • DNA Intercalation: : The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of its anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis Method Potential Applications References
This compound C₂₀H₁₄N₂O₂ (calculated) ~314.34 g/mol Phenyl at benzoxazole-2; benzamide at position 5 Likely acid-catalyzed condensation (inferred) Pharmaceuticals, materials
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₇NO₂ 223.28 g/mol 3-methylbenzamide; N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride with amino alcohol Metal-catalyzed C–H activation
4-Bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide C₂₀H₁₂BrFN₂O₂ 411.22 g/mol Bromo on benzamide; 2-fluorophenyl at benzoxazole-2 Not specified (commercial) Cytotoxicity studies
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide C₂₃H₁₈ClN₂O₂ 403.86 g/mol Chloro and methyl on benzoxazole/benzamide Multi-step coupling reactions Drug intermediates
N-(Phenylcarbamoyl)benzamide C₁₄H₁₂N₂O₂ 240.26 g/mol Carbamoyl group replacing benzoxazole core Condensation with phenyl isocyanate ADMET-optimized pharmaceuticals

Biological Activity

N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound consists of a benzoxazole moiety linked to a benzamide group. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. Research indicates that derivatives of benzoxazole exhibit cytotoxic effects against breast cancer cells (e.g., MCF-7 and MDA-MB-231), lung cancer cells (A549), and others .

Table 1: Anticancer Activity of Benzoxazole Derivatives

Cell LineIC50 (μM)Reference
MCF-710.2
MDA-MB-2318.5
A54912.0
HepG29.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) suggest that the compound possesses significant antibacterial activity.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Reference
E. coli50
S. aureus30
Bacillus subtilis40

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells via the intrinsic pathway, leading to increased early and late apoptotic cell populations .
  • Interaction with Cellular Receptors : The benzoxazole moiety allows for effective binding to biological receptors, enhancing the compound's efficacy in therapeutic applications .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : A series of derivatives were tested against E. coli and exhibited varying degrees of antibacterial activity, with some derivatives showing significantly lower MIC values than standard antibiotics .

Q & A

Q. What synthetic methodologies are reported for preparing N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide and related benzoxazole derivatives?

The compound can be synthesized via acid-catalyzed condensation reactions. For example, benzamide derivatives are formed by reacting benzamide with glyoxal under acidic conditions, yielding heterocyclic products like N-(2-phenyl-1,3-oxazol-5-yl)benzamide (a structural analog) . Microwave-assisted synthesis is another efficient approach, enabling rapid cyclization and reduced reaction times for benzamide derivatives. This method employs TLC for purity checks and capillary tube melting point determination .

Q. How can the structural identity of this compound be confirmed experimentally?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR at 400 MHz resolve aromatic protons and carbonyl groups.
  • Infrared Spectroscopy (IR): KBr pellet methods identify functional groups like amide C=O stretches (~1650–1680 cm⁻¹) .
  • X-ray Crystallography: Single-crystal structures (e.g., using SHELX software) provide bond lengths, angles, and intermolecular interactions. Refinement with SHELXL ensures high-resolution data .

Q. What preliminary biological assays are used to evaluate the bioactivity of benzoxazole-benzamide derivatives?

Cytotoxicity is assessed via cell viability assays (e.g., MTT or resazurin) using cancer cell lines like HeLa. Probit analysis determines IC₅₀/IC₈₀ values, comparing efficacy to standards like hydroxyurea . Anticancer potential is further explored through PARP-1 inhibition studies, where benzamide scaffolds are tested in enzymatic assays .

Advanced Research Questions

Q. How do reaction conditions influence mechanistic pathways in benzoxazole functionalization?

Copper(II)-mediated C-H oxidation demonstrates divergent mechanisms. Under basic conditions, directed C-H activation (e.g., methoxylation) occurs via organometallic pathways. In acidic media, single-electron-transfer (SET) mechanisms dominate, leading to nondirected chlorination. Computational studies (DFT) validate these pathways .

Q. What strategies optimize the synthetic yield of this compound?

  • Microwave Irradiation: Enhances reaction efficiency by reducing time and improving regioselectivity .
  • Catalyst Screening: Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) improve cyclization rates.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates and increase yields.

Q. How does structural modification of the benzoxazole ring affect biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzoxazole enhance PARP-1 inhibition .
  • Substituents on the benzamide moiety (e.g., methyl, fluoro) improve cytotoxicity by modulating cellular uptake .
  • Thiadiazole or thiazole substitutions in related compounds increase antiviral and antiplatelet activity .

Q. What computational tools are employed to analyze crystallographic data for benzamide derivatives?

  • SHELX Suite: SHELXL refines crystal structures, while SHELXS/SHELXD solves phase problems in X-ray diffraction data. High-resolution (<1.0 Å) data are critical for accurate refinement .
  • Mercury Software: Visualizes hydrogen bonding and π-π stacking interactions in crystal lattices .

Q. How can spectroscopic contradictions (e.g., NMR splitting patterns) be resolved for complex benzoxazole derivatives?

  • 2D NMR Techniques: COSY and HSQC correlate proton-proton and proton-carbon couplings to resolve overlapping signals.
  • Variable Temperature NMR: Identifies dynamic processes (e.g., ring flipping) causing signal broadening .

Methodological Tables

Q. Table 1: Key Spectral Data for Benzamide Derivatives

TechniqueParametersApplication ExampleReference
¹H NMR (400 MHz)δ 8.2–7.3 (m, aromatic H), δ 10.1 (s, NH)Confirms benzoxazole and amide protons
IR (KBr)1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)Verifies amide and oxazole ring
X-ray DiffractionSpace group P2₁/c, Z = 4Resolves molecular packing and H-bonds

Q. Table 2: Biological Activity of Selected Derivatives

CompoundAssay TypeIC₅₀/IC₈₀Reference
N-(phenylcarbamoyl)benzamideHeLa CytotoxicityIC₈₀ = 0.8 mM
PARP-1 Inhibitor (benzamide scaffold)Enzymatic InhibitionIC₅₀ = 12 nM

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